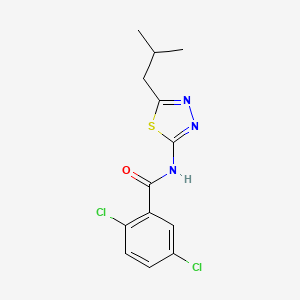
N-(1,3-benzodioxol-5-ylmethyl)-3-(2-nitrophenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-ylmethyl)-3-(2-nitrophenyl)acrylamide, also known as BDDA, is a chemical compound that has gained attention in scientific research due to its potential applications as a fluorescent probe and inhibitor of certain enzymes. BDDA is synthesized through a multi-step process, and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in laboratory experiments.
Mécanisme D'action
N-(1,3-benzodioxol-5-ylmethyl)-3-(2-nitrophenyl)acrylamide is thought to act as an inhibitor of enzymes by binding to the active site and preventing substrate binding. It has been shown to inhibit acetylcholinesterase by binding to the catalytic site and blocking the hydrolysis of acetylcholine. This compound has also been shown to inhibit monoamine oxidase by binding to the enzyme's active site and preventing the oxidation of monoamine neurotransmitters.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on the specific enzyme it is targeting. For example, this compound has been shown to increase the levels of acetylcholine in the brain by inhibiting acetylcholinesterase. This can lead to improved cognitive function and memory. This compound has also been shown to induce apoptosis in cancer cells, which could potentially be used in cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(1,3-benzodioxol-5-ylmethyl)-3-(2-nitrophenyl)acrylamide in laboratory experiments is its fluorescent properties, which make it a useful tool for studying enzyme activity. Additionally, this compound has been shown to be a potent inhibitor of certain enzymes, which could be useful for drug development. However, one limitation of using this compound is its potential toxicity, which could limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-3-(2-nitrophenyl)acrylamide. One area of interest is the development of this compound-based fluorescent probes for other enzymes. Additionally, further research could be done to investigate the potential use of this compound in cancer therapy. Finally, more studies could be done to investigate the potential toxicity of this compound and its effects on human health.
Méthodes De Synthèse
N-(1,3-benzodioxol-5-ylmethyl)-3-(2-nitrophenyl)acrylamide is synthesized through a multi-step process that involves the reaction of 1,3-benzodioxole with 3-(2-nitrophenyl)acryloyl chloride in the presence of a base. The resulting intermediate is then treated with methylamine to yield this compound.
Applications De Recherche Scientifique
N-(1,3-benzodioxol-5-ylmethyl)-3-(2-nitrophenyl)acrylamide has been studied for its potential applications as a fluorescent probe for enzymes such as β-lactamase and acetylcholinesterase. It has also been investigated as an inhibitor of enzymes such as acetylcholinesterase and monoamine oxidase. Additionally, this compound has been studied for its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
(E)-N-(1,3-benzodioxol-5-ylmethyl)-3-(2-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5/c20-17(8-6-13-3-1-2-4-14(13)19(21)22)18-10-12-5-7-15-16(9-12)24-11-23-15/h1-9H,10-11H2,(H,18,20)/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZFOXGFNFBKIAQ-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C=CC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)/C=C/C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-methoxy-1-naphthyl)methyl]-4-(2-methylphenyl)piperazine](/img/structure/B5788326.png)
![N-[(4-chlorophenyl)sulfonyl]-N-(4-methylbenzyl)glycine](/img/structure/B5788332.png)
![1-benzyl-4-[3-(2-methoxyphenyl)-2-propen-1-yl]piperazine](/img/structure/B5788340.png)
![4-methyl-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5788351.png)


![1-[4-(benzyloxy)-3-methoxybenzyl]azepane](/img/structure/B5788360.png)
![N-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-4-methoxybenzamide](/img/structure/B5788379.png)



![2,5-dichloro-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5788410.png)
![5-benzyl-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5788416.png)